1-(2,6,6-trimethyl-1,4-dioxan-2-yl)methanamine hydrochloride
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Overview
Description
1-(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanamine hydrochloride is a chemical compound with a unique structure featuring a dioxane ring substituted with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6,6-trimethyl-1,4-dioxan-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring is synthesized through a cyclization reaction involving appropriate diols and aldehydes or ketones under acidic conditions.
Introduction of the Methanamine Group: The methanamine group is introduced via a nucleophilic substitution reaction. This often involves the reaction of the dioxane derivative with a suitable amine under controlled temperature and pH conditions.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Optimized Reaction Conditions: Precise control of temperature, pressure, and reactant concentrations.
Purification Steps: Use of crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, thiols; reactions often conducted in polar solvents.
Major Products:
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Compounds with substituted functional groups replacing the methanamine group.
Scientific Research Applications
1-(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,6,6-trimethyl-1,4-dioxan-2-yl)methanamine hydrochloride exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors, depending on its application.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
- 1-(2,6,6-Trimethyl-1,4-dioxan-2-yl)ethanamine hydrochloride
- 1-(2,6,6-Trimethyl-1,4-dioxan-2-yl)propanamine hydrochloride
Comparison:
- Structural Differences: Variations in the length and nature of the alkyl chain attached to the dioxane ring.
- Unique Properties: 1-(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which may confer distinct reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for further research and application.
Properties
CAS No. |
2703781-96-6 |
---|---|
Molecular Formula |
C8H18ClNO2 |
Molecular Weight |
195.7 |
Purity |
95 |
Origin of Product |
United States |
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